N-(2,4-dichloro-6-nitrophenyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(2,4-dichloro-6-nitrophenyl)-4-nitrobenzenesulfonamide is a complex organic compound characterized by the presence of nitro, chloro, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichloro-6-nitrophenyl)-4-nitrobenzenesulfonamide typically involves multiple steps:
Nitration: The starting material, 2,4-dichloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Sulfonation: The nitrated product is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Coupling Reaction: Finally, the sulfonated intermediate is coupled with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonation, and automated systems for the coupling reaction to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichloro-6-nitrophenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Ammonia or thiols, solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic aqueous solutions.
Major Products
Reduction: Corresponding amines.
Substitution: Substituted derivatives with new functional groups replacing the chloro groups.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dichloro-6-nitrophenyl)-4-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of nitro and sulfonamide groups suggests possible antibacterial or anticancer activities, as these functional groups are common in bioactive molecules.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and polymers. Its stability and reactivity make it suitable for incorporation into various materials.
Mechanism of Action
The mechanism by which N-(2,4-dichloro-6-nitrophenyl)-4-nitrobenzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichloro-6-nitrophenyl)propanamide
- 2,4-Dichloro-6-nitrophenol
- 4-Chloro-2-nitrophenol
Uniqueness
N-(2,4-dichloro-6-nitrophenyl)-4-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications due to the presence of both nitro and sulfonamide groups, which are less common together in a single molecule.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C12H7Cl2N3O6S |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
N-(2,4-dichloro-6-nitrophenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H7Cl2N3O6S/c13-7-5-10(14)12(11(6-7)17(20)21)15-24(22,23)9-3-1-8(2-4-9)16(18)19/h1-6,15H |
InChI Key |
FVTIUOYZHBQMGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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